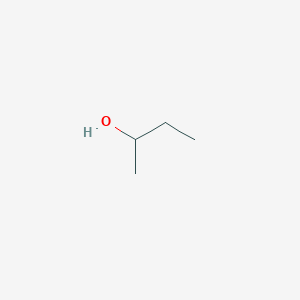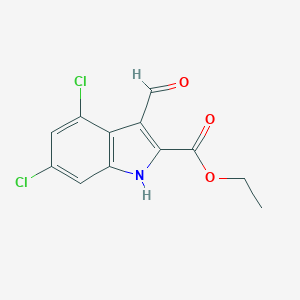
ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate involves a multi-step process starting from 2-ethoxycarbonyl-1H-indole-4-, 6- and 7-methanesulfonic acids. This process includes the transformation of the sulfomethyl group to a formyl function, achieved through elimination of SO2, yielding ethyl chloromethyl-1H-indole-2-carboxylates, followed by hydrolysis to ethyl hydroxymethyl-1H-indole-2-carboxylates, and finally oxidation to aldehydes. Notably, protection at N1 of the indole is not necessary during this synthesis, highlighting the efficiency and straightforward nature of the process (Pete, Szöllösy, & Szokol, 2006).
Molecular Structure Analysis
The molecular structure of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate has been characterized by various spectroscopic methods, including H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. These methods provide detailed insights into the compound's molecular geometry, electron distribution, and the spatial arrangement of its atoms, confirming its identity and purity. The orthorhombic crystal system and specific space group parameters have been identified for related compounds, offering insights into the crystalline structure and intermolecular interactions crucial for understanding its chemical behavior and reactivity (Hu et al., 2018).
Chemical Reactions and Properties
Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. It is capable of undergoing nucleophilic addition reactions due to the presence of the formyl group, which can react with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. Additionally, the compound's dichloro and carboxylate groups influence its reactivity, allowing for further functionalization and modification of the indole core. These properties make it a valuable building block for the synthesis of more complex organic molecules (Fabio & Pentassuglia, 1998).
Wissenschaftliche Forschungsanwendungen
Synthesis of Glycine Site Antagonists : A novel synthesis of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate, a related compound, was developed for the efficient preparation of thiazole derivatives as potential glycine site N-methyl-D-aspartate (NMDA) receptor antagonists. This showcases its application in medicinal chemistry (Fabio & Pentassuglia, 1998).
Intermediate for Synthesis : Ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates, a compound related to ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, have been identified as promising intermediates for the synthesis of dimeric intermediate allenes, demonstrating their utility in complex organic synthesis processes (Beccalli, Marchesini, & Pilati, 1994).
Masked Formyl Group for Organic Synthesis : A study explored a novel synthetic method for preparing 5-formyl-1H-indole-2-carboxylates using the CH2SO3H functionality as a masking formyl group. This approach can have significant applications in organic synthesis and drug discovery (Pete, Parlagh, & Tőke, 2003).
Indole Synthesis Strategy : A new strategy for indole synthesis using ethyl pyrrole-2-carboxylate as a key intermediate was developed. This led to the creation of several functionalized indoles on the benzene moiety, highlighting the flexibility and utility of these compounds in synthetic chemistry (Tani et al., 1996).
Synthesis of Cycloprop[b]indoles : A study on the irradiation of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates in ethanol demonstrated the synthesis of cycloprop[b]indoles with determined stereochemistry (Ikeda et al., 1977).
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , and they have been used as biologically active compounds for the treatment of various disorders . They have been used as CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, and inhibitors of Human Reticulocyte 15-Lipoxygenase-1 .
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities . For instance, N-(benzoylphenyl)-1H-indole-2-carboxamides have been reported as potent antihypertriglyceridemic agents, and some indole derivatives have been reported to have antiproliferative activity against human leukemia K562 cells .
Eigenschaften
IUPAC Name |
ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)11-7(5-16)10-8(14)3-6(13)4-9(10)15-11/h3-5,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFILHPVBZNKVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383501 | |
| Record name | Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | |
CAS RN |
153435-96-2 | |
| Record name | Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




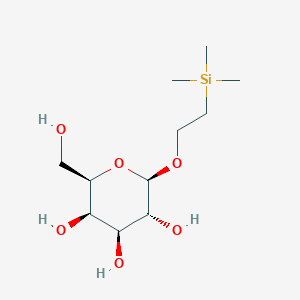
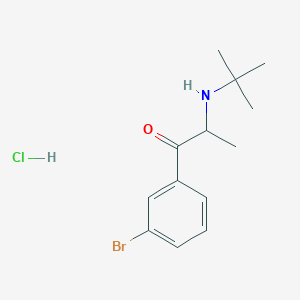
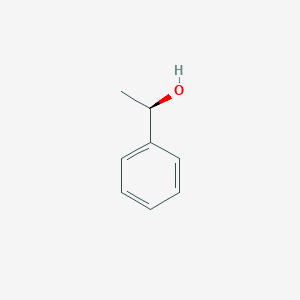
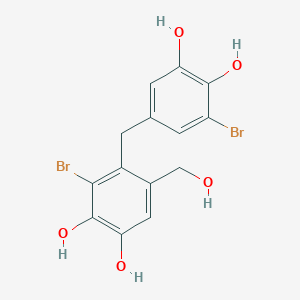

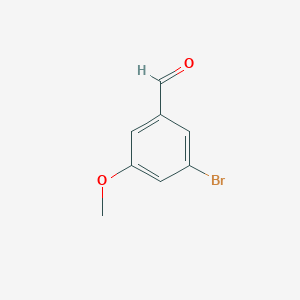
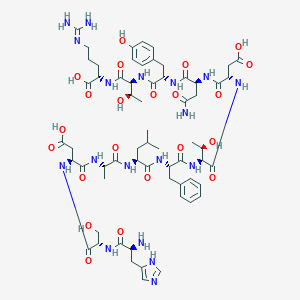
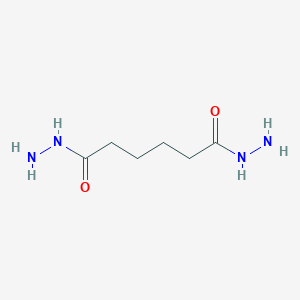
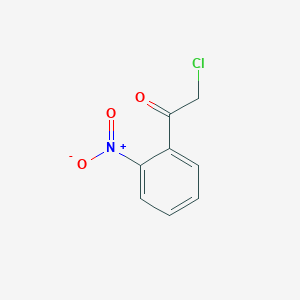
![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)
